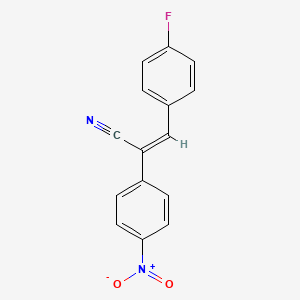

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features both fluorine and nitro functional groups attached to a phenyl ring, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be achieved through a multi-step process involving the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate.

Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.

Final Coupling: The nitrated intermediate is coupled with another aromatic compound under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or amides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Reduction: (2Z)-3-(4-fluorophenyl)-2-(4-aminophenyl)prop-2-enenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or amides.

Scientific Research Applications

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

(2Z)-3-(4-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of fluorine.

(2Z)-3-(4-bromophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of fluorine.

(2Z)-3-(4-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can influence its reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Biological Activity

The compound (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is a member of the class of nitriles that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a conjugated double bond system, which is essential for its biological activity. The presence of the 4-fluorophenyl and 4-nitrophenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of nitrophenylprop-2-enenitriles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways.

Case Study:

A study demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by inducing G1 phase arrest and promoting apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Compounds containing nitro groups are known to exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes and interfere with nucleic acid synthesis.

Research Findings:

In vitro studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective at low concentrations .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Enzymatic Pathways: The presence of the nitrile group may allow for interactions with key enzymes involved in cellular metabolism, potentially disrupting critical pathways.

- Interference with DNA Synthesis: Nitro-substituted compounds are known to interact with DNA, leading to strand breaks or inhibiting replication processes.

Data Tables

The following table summarizes key studies related to the biological activity of this compound:

| Study | Activity | Findings |

|---|---|---|

| Study A | Anticancer | Induces apoptosis in breast cancer cells via caspase activation |

| Study B | Antimicrobial | Inhibits growth of E. coli with MIC = 25 µg/mL |

| Study C | Antioxidant | Exhibits significant ROS generation in treated cells |

Properties

Molecular Formula |

C15H9FN2O2 |

|---|---|

Molecular Weight |

268.24 g/mol |

IUPAC Name |

(Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C15H9FN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-9H/b13-9+ |

InChI Key |

OKLONZWBFHWGCB-UKTHLTGXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])F |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.